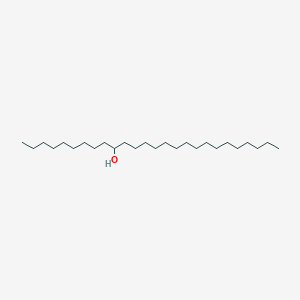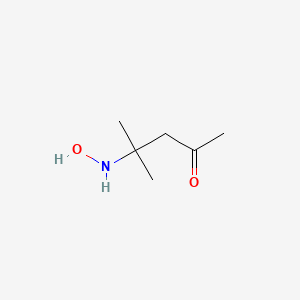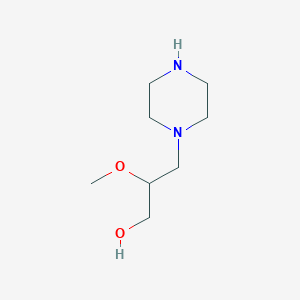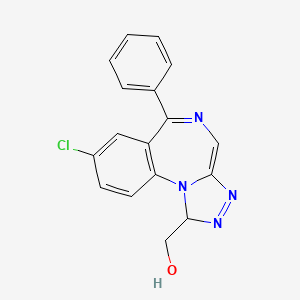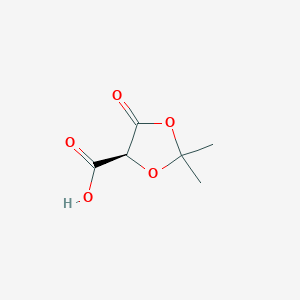
(4S)-2,2-Dimethyl-5-oxo-1,3-dioxolane-4-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,3-Dioxolane-4-carboxylic acid, 2,2-dimethyl-5-oxo-, (4S)-(9CI) is a chemical compound with the molecular formula C6H8O5. It is known for its unique structure, which includes a dioxolane ring and a carboxylic acid group. This compound is often used as an intermediate in various chemical reactions and has applications in different fields such as chemistry, biology, and industry .
Méthodes De Préparation
The synthesis of 1,3-Dioxolane-4-carboxylic acid, 2,2-dimethyl-5-oxo-, (4S)-(9CI) typically involves the reaction of appropriate starting materials under specific conditions. One common method involves the use of dioxolane derivatives and carboxylic acid precursors. The reaction conditions often include the use of catalysts, solvents, and controlled temperatures to ensure the desired product is obtained with high purity .
Industrial production methods may vary, but they generally follow similar principles. Large-scale production often involves optimizing the reaction conditions to maximize yield and minimize impurities. This can include the use of advanced techniques such as continuous flow reactors and automated systems to ensure consistent quality and efficiency .
Analyse Des Réactions Chimiques
1,3-Dioxolane-4-carboxylic acid, 2,2-dimethyl-5-oxo-, (4S)-(9CI) can undergo various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions .
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield carboxylic acids or ketones, while reduction reactions may produce alcohols or other reduced forms of the compound. Substitution reactions can lead to the formation of various derivatives, depending on the nucleophile used .
Applications De Recherche Scientifique
1,3-Dioxolane-4-carboxylic acid, 2,2-dimethyl-5-oxo-, (4S)-(9CI) has a wide range of scientific research applications. In chemistry, it is used as an intermediate in the synthesis of more complex molecules.
In biology and medicine, this compound can be used in the study of enzyme mechanisms and metabolic pathways. Its ability to undergo various chemical reactions makes it a useful tool for probing the activity of different enzymes and understanding their roles in biological processes .
In industry, 1,3-Dioxolane-4-carboxylic acid, 2,2-dimethyl-5-oxo-, (4S)-(9CI) is used in the production of specialty chemicals and materials. Its versatility and reactivity make it an important component in the manufacture of various products, including polymers, coatings, and adhesives .
Mécanisme D'action
The mechanism of action of 1,3-Dioxolane-4-carboxylic acid, 2,2-dimethyl-5-oxo-, (4S)-(9CI) involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes and receptors, modulating their activity and influencing various biochemical processes .
For example, in enzymatic reactions, the compound may act as a substrate or inhibitor, affecting the enzyme’s catalytic activity. This can lead to changes in the metabolic pathways and the production of different metabolites.
Comparaison Avec Des Composés Similaires
1,3-Dioxolane-4-carboxylic acid, 2,2-dimethyl-5-oxo-, (4S)-(9CI) can be compared with other similar compounds, such as 2,2-dimethyl-5-oxo-1,3-dioxolane-4-carboxylic acid. While these compounds share some structural similarities, they may differ in their reactivity, stability, and applications .
For instance, the presence of different functional groups or substituents can influence the compound’s chemical properties and its behavior in various reactions.
Propriétés
Numéro CAS |
294659-27-1 |
|---|---|
Formule moléculaire |
C6H8O5 |
Poids moléculaire |
160.12 g/mol |
Nom IUPAC |
(4S)-2,2-dimethyl-5-oxo-1,3-dioxolane-4-carboxylic acid |
InChI |
InChI=1S/C6H8O5/c1-6(2)10-3(4(7)8)5(9)11-6/h3H,1-2H3,(H,7,8)/t3-/m0/s1 |
Clé InChI |
GQSBSTKUXFIDSL-VKHMYHEASA-N |
SMILES isomérique |
CC1(O[C@H](C(=O)O1)C(=O)O)C |
SMILES canonique |
CC1(OC(C(=O)O1)C(=O)O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


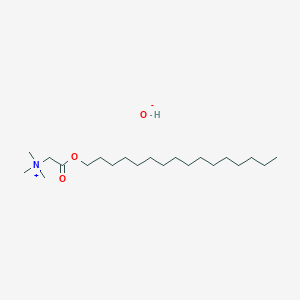
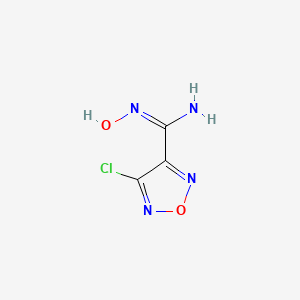
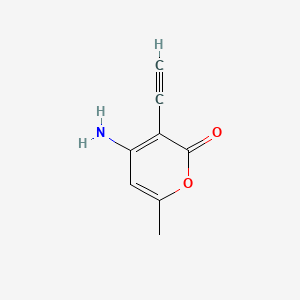
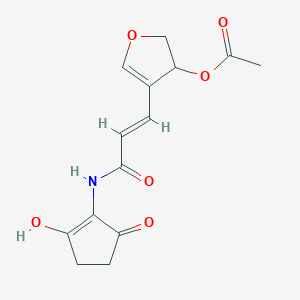
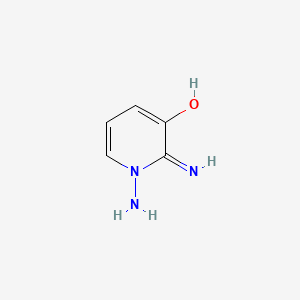

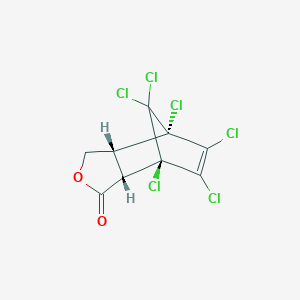
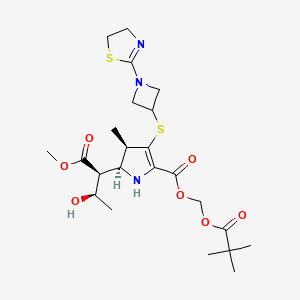
![(5S,8R,9S,10S,13S,14S,17R)-17-acetyl-17-hydroxy-10,13-dimethyltetradecahydro-1H-cyclopenta[a]phenanthren-3(2H)-one](/img/structure/B13835269.png)
